molecular formula C19H15FN2O2 B2879590 N-(2-fluorobenzyl)-3-(pyridin-2-yloxy)benzamide CAS No. 1797860-86-6

N-(2-fluorobenzyl)-3-(pyridin-2-yloxy)benzamide

Cat. No. B2879590
CAS RN: 1797860-86-6
M. Wt: 322.339
InChI Key: LJGBYZGTUXDYCP-UHFFFAOYSA-N
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Description

N-(2-fluorobenzyl)-3-(pyridin-2-yloxy)benzamide, also known as GSK137647A, is a selective and potent inhibitor of the bromodomain and extra-terminal (BET) family of proteins. BET proteins are epigenetic readers that play a crucial role in the regulation of gene expression, making them an attractive target for the development of novel therapeutics for cancer, inflammatory, and autoimmune diseases.

Mechanism of Action

N-(2-fluorobenzyl)-3-(pyridin-2-yloxy)benzamide binds to the bromodomain of BET proteins, preventing their interaction with acetylated lysine residues on histone proteins. This disrupts the recruitment of transcriptional co-activators and leads to the downregulation of target genes involved in inflammation and cancer progression.
Biochemical and Physiological Effects:
This compound has been shown to have anti-inflammatory and anti-cancer effects in preclinical models. Inhibition of BET proteins by this compound leads to the downregulation of pro-inflammatory cytokines and chemokines, as well as the upregulation of anti-inflammatory cytokines. In cancer cells, this compound has been shown to induce cell cycle arrest and apoptosis, as well as inhibit tumor growth and metastasis.

Advantages and Limitations for Lab Experiments

N-(2-fluorobenzyl)-3-(pyridin-2-yloxy)benzamide has several advantages for lab experiments, including its high potency and selectivity for BET proteins, as well as its ability to penetrate the blood-brain barrier. However, this compound has limitations, including its poor solubility in water and its potential off-target effects.

Future Directions

For the research of N-(2-fluorobenzyl)-3-(pyridin-2-yloxy)benzamide include the development of more potent and selective BET inhibitors, as well as the investigation of its therapeutic potential for various diseases, including cancer, inflammation, and autoimmune diseases. Additionally, the elucidation of the mechanism of action of this compound and its effects on gene expression will provide valuable insights into the regulation of cellular processes and the development of novel therapeutics.

Synthesis Methods

The synthesis of N-(2-fluorobenzyl)-3-(pyridin-2-yloxy)benzamide involves the reaction of 2-fluorobenzylamine with 3-(pyridin-2-yloxy)benzoic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting intermediate is then treated with acetic anhydride to afford the final product. The synthesis of this compound has been reported in several publications, including a patent by GlaxoSmithKline.

Scientific Research Applications

N-(2-fluorobenzyl)-3-(pyridin-2-yloxy)benzamide has been extensively studied for its potential therapeutic applications. BET proteins are involved in the regulation of various cellular processes, including inflammation, cell proliferation, and differentiation. The inhibition of BET proteins by this compound has been shown to have anti-inflammatory and anti-cancer effects in preclinical models. This compound has also been investigated as a potential therapeutic for autoimmune diseases, such as rheumatoid arthritis and multiple sclerosis.

properties

IUPAC Name

N-[(2-fluorophenyl)methyl]-3-pyridin-2-yloxybenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15FN2O2/c20-17-9-2-1-6-15(17)13-22-19(23)14-7-5-8-16(12-14)24-18-10-3-4-11-21-18/h1-12H,13H2,(H,22,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJGBYZGTUXDYCP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CNC(=O)C2=CC(=CC=C2)OC3=CC=CC=N3)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15FN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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